molecular formula C12H12N2 B15245382 4-Ethyl-2-phenylpyrimidine

4-Ethyl-2-phenylpyrimidine

Cat. No.: B15245382
M. Wt: 184.24 g/mol
InChI Key: OGAYSXXAHVIFFB-UHFFFAOYSA-N
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Description

4-Ethyl-2-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-phenylpyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method is the reaction of 2-phenylacetonitrile with ethyl acetoacetate in the presence of ammonium acetate. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and automated systems are often employed to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-phenylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the pyrimidine ring can be replaced with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).

Major Products Formed:

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Reduced forms with fewer double bonds or nitro groups.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

4-Ethyl-2-phenylpyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-2-phenylpyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

    2-Phenylpyrimidine: Lacks the ethyl group at position 4, which may affect its chemical reactivity and biological activity.

    4-Methyl-2-phenylpyrimidine: Similar structure but with a methyl group instead of an ethyl group, leading to differences in physical and chemical properties.

    4-Ethyl-6-phenylpyrimidine: Similar but with the phenyl group at position 6 instead of 2, which can influence its overall behavior.

Uniqueness: The combination of these substituents provides a distinct set of properties that can be leveraged in various scientific and industrial contexts .

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

4-ethyl-2-phenylpyrimidine

InChI

InChI=1S/C12H12N2/c1-2-11-8-9-13-12(14-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3

InChI Key

OGAYSXXAHVIFFB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC=C1)C2=CC=CC=C2

Origin of Product

United States

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